molecular formula C21H22FN3O B2816680 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-23-7

1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2816680
CAS RN: 862828-23-7
M. Wt: 351.425
InChI Key: QUVVSBLYYGCVGS-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . Benzimidazole derivatives have been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, anthelmintic, antiparasitic, antimycobacterial, antidiabetic, antihypertensive, analgesic, antipsychotic, anticoagulant, cardiovascular, and anti-inflammatory properties .


Synthesis Analysis

Benzimidazole derivatives are often synthesized under microwave conditions, yielding between 85–96% . The synthesis often involves the alkylation of benzimidazole with chloroacetates in the presence of a base and a catalyst.


Molecular Structure Analysis

The molecular structure of this compound is influenced by the electronic effects of the substituents on the benzimidazole and pyrrolidine rings. The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the electronic effects of the substituents on the benzimidazole and pyrrolidine rings.

Scientific Research Applications

Poly(ADP-ribose) Polymerase Inhibition

The compound has been identified as a highly potent and efficacious inhibitor of poly(ADP-ribose) polymerase (PARP). It exhibits excellent potency against the PARP-1 enzyme, crossing the blood-brain barrier and distributing into tumor tissue. Its efficacy in cancer models suggests potential applications in oncology (Penning et al., 2010).

Chemical Transformations and Synthesis

Research has focused on the chemical transformations of this compound, leading to the synthesis of a range of 1,2-disubstituted benzimidazoles with various functional groups. This work highlights the compound's versatility in organic synthesis, enabling the creation of diverse chemical structures (Vaickelionienė et al., 2012).

Neuroleptic Activity

A study explored neuroleptic activities of compounds including 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one derivatives. Some of these compounds displayed potent neuroleptic activity, comparable to established drugs, with reduced extrapyramidal side effects (Sato et al., 1978).

Metabolism and Bioavailability

The compound's metabolism has been studied to understand its bioavailability and clearance in biological systems. This research is crucial for its potential therapeutic applications, particularly in understanding its pharmacokinetics (Borel et al., 2011).

Antibacterial and Antioxidant Activity

Benzimidazole derivatives, including this compound, have been found to exhibit high antibacterial and antioxidant activities. This positions them as potential candidates for the development of new antibacterial agents and antioxidants (Tumosienė et al., 2018).

Potential Anticancer Activity

Studies on benzimidazole-based mono/dinuclear Zn(II) complexes, which include this compound, have shown potential anticancer activity against various human carcinoma cells. This suggests a promising avenue for cancer treatment research (Zhao et al., 2015).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVVSBLYYGCVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

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